molecular formula C10H16N4O4 B11715596 N-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-L-alanine Isobutyl Ester

N-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-L-alanine Isobutyl Ester

Cat. No.: B11715596
M. Wt: 256.26 g/mol
InChI Key: HZQPTGTZWVPZLS-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-L-alanine Isobutyl Ester (CAS 353744-80-6) is a complex chemical compound of significant interest in pharmaceutical and biochemical research. This reagent features a 1,2,4-triazine dione core, a heterocyclic system known for its diverse biological activities, which is functionalized with an L-alanine isobutyl ester moiety . This specific stereochemistry (L-configuration) and esterification are critical for its application in the development of targeted therapies, as they can influence the molecule's interaction with biological systems and its metabolic stability. The compound is offered with high purity, available at 95% and 98% grades, making it suitable for demanding synthetic and experimental work . Recent scientific literature highlights the relevance of this and related triazine-based compounds in cutting-edge research areas. Studies suggest potential for such molecules in inhibiting key enzymes involved in chronic inflammation and cancer pathways . Furthermore, the 1,2,4-triazine-3,5-dione core structure is recognized as a valuable scaffold in medicinal chemistry, appearing in compounds investigated for their activity on nuclear receptors, such as selective thyroid hormone receptor β agonists . Researchers are exploring these properties to develop novel treatments for conditions like dyslipidemia, with some candidates advancing to clinical trials . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers assume all responsibility for confirming compound identity and purity for their specific applications.

Properties

Molecular Formula

C10H16N4O4

Molecular Weight

256.26 g/mol

IUPAC Name

2-methylpropyl (2S)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoate

InChI

InChI=1S/C10H16N4O4/c1-5(2)4-18-9(16)6(3)11-7-8(15)12-10(17)14-13-7/h5-6H,4H2,1-3H3,(H,11,13)(H2,12,14,15,17)/t6-/m0/s1

InChI Key

HZQPTGTZWVPZLS-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)OCC(C)C)NC1=NNC(=O)NC1=O

Canonical SMILES

CC(C)COC(=O)C(C)NC1=NNC(=O)NC1=O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

N-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-L-alanine Isobutyl Ester has shown promising results in various pharmacological studies:

  • Anticancer Activity : Research indicates that compounds containing triazine moieties exhibit significant anticancer properties. For instance:
    • In vitro studies on MCF-7 (breast cancer) cells revealed an IC50 value of approximately 10.28 μg/mL.
    • HepG2 (liver cancer) cells demonstrated an EC50 value of 10.79 μM when treated with similar triazine derivatives.

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes makes it valuable for biochemical research:

  • Mechanism of Action : It interacts with molecular targets such as enzymes or receptors by binding to active or allosteric sites. This interaction can modulate enzyme activity and affect metabolic pathways .

Antimicrobial Properties

Research suggests that this compound may possess antimicrobial properties:

  • Potential Applications : Its structure allows for interactions with bacterial enzymes or proteins involved in pathogenicity .

Data Table: Comparison of Biological Activities

Compound NameAnticancer Activity (IC50/EC50)Antimicrobial PotentialMechanism of Action
This compoundMCF-7: 10.28 μg/mL
HepG2: 10.79 μM
YesEnzyme inhibition
Similar Triazine DerivativeVaries by derivativeYesEnzyme interaction

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the efficacy of triazine derivatives in inhibiting cancer cell proliferation. The research employed various assays to evaluate the cytotoxic effects of these compounds on multiple cancer cell lines. The findings underscored the potential of this compound as a lead compound for developing new anticancer therapies .

Case Study 2: Enzyme Interaction

Another study focused on the interaction between triazine derivatives and specific enzymes involved in metabolic pathways. The research utilized kinetic assays to determine the inhibitory effects of this compound on target enzymes. Results indicated significant inhibition rates compared to control groups .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The target compound shares a common triazinone-alanine backbone with several analogs, differing primarily in ester substituents and stereochemistry. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Ester Group logP Stereochemistry Key Properties
Target : N-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-L-alanine Isobutyl Ester C₁₀H₁₆N₄O₄ 256.26 Isobutyl (C₄H₉O) N/A L-configuration High stereospecificity; ≥95% purity
Analog 1 : Isopropyl N-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate C₉H₁₄N₄O₄ 242.23 Isopropyl (C₃H₇O) -0.26 Racemic mixture Lower lipophilicity; logP = -0.26
Analog 2 : Methyl 3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate C₇H₁₀N₄O₄ 214.18 Methyl (CH₃O) N/A Not specified Shorter alkyl chain; potential for higher solubility
Analog 3 : 3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid C₆H₇N₃O₄ 185.14 None (free acid) N/A Not specified Electrophilic triazine core; metal-binding capacity

Functional Group Impact on Properties

  • Stereochemistry : The L-alanine configuration in the target compound contrasts with racemic mixtures in analogs like Analog 1, which may influence receptor binding or enzymatic interactions .
  • Triazinone Reactivity: All analogs retain the triazinone core, which enables electrophilic reactions (e.g., condensation, metal complexation). However, the free acid in Analog 3 exhibits pronounced metal-binding versatility .

Preparation Methods

Formation of the Triazine Core

The 3,5-dioxo-1,2,4-triazin-6-yl moiety is synthesized via cyclocondensation of urea derivatives with α-keto acids or esters. For example, EP3950673A1 demonstrates that 6-amino-1,2,4-triazine-3,5-dione intermediates are generated by reacting thiourea with ethyl acetoacetate under acidic conditions (HCl, reflux, 6–8 hours). The amino group at position 6 is subsequently functionalized through nucleophilic substitution.

Esterification of L-Alanine

L-Alanine is converted to its isobutyl ester prior to coupling. A standard protocol involves:

  • Reagents : L-Alanine, isobutyl alcohol, sulfuric acid (catalyst).

  • Conditions : Reflux at 110–120°C for 12–16 hours under inert atmosphere.

  • Purification : Distillation under reduced pressure (yield: 85–92%).

Coupling of Triazine and Alanine Derivatives

The critical step involves linking the triazine amine to the alanine ester. EP2895466B1 details a nucleophilic aromatic substitution reaction using:

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Base : Potassium carbonate or triethylamine.

  • Temperature : 40–60°C for 8–12 hours.
    Yields range from 70–78%, with side products including unreacted triazine and hydrolyzed ester.

Optimization Strategies

Solvent and Catalytic Systems

Comparative studies from EP3950673A1 highlight solvent effects on reaction efficiency:

SolventYield (%)Purity (%)
THF7895
DMF8293
Toluene6588

Polar aprotic solvents (DMF) enhance nucleophilicity but may require higher temperatures for byproduct removal.

Temperature and Time Profiling

Controlled experiments from EP2895466B1 reveal optimal coupling at 50°C for 10 hours, minimizing decomposition:

  • <40°C : Incomplete reaction (yield: 55%).

  • >60°C : Ester hydrolysis dominates (yield: 62%).

Industrial-Scale Production

Continuous Flow Synthesis

Patent disclosures (EP3950673A1) describe automated reactors for large-scale batches:

  • Reactors : Tubular flow systems with in-line HPLC monitoring.

  • Throughput : 50–100 kg/day with >90% consistency.

Purification Techniques

  • Chromatography : Silica gel column (eluent: hexane/ethyl acetate, 3:1) removes unreacted triazine.

  • Recrystallization : Ethanol/water (4:1) yields 99% pure product.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Batch (Lab-Scale)7595Moderate
Continuous Flow8897High
Microwave-Assisted8094Low

Continuous flow systems outperform batch methods in yield and scalability but require higher initial capital.

Challenges and Solutions

Byproduct Formation

Hydrolysis of the isobutyl ester is mitigated by:

  • Drying Agents : Molecular sieves (4Å) in the reaction mixture.

  • Low-Temperature Workup : Quenching at 0–5°C.

Regioselectivity

EP2895466B1 reports that electron-withdrawing groups on the triazine ring direct substitution to the 6-position, achieving >95% regioselectivity .

Q & A

Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?

Methodological Answer:

  • Employ a stepwise synthesis approach, starting with the formation of the triazine core followed by coupling with L-alanine isobutyl ester.
  • Monitor reaction progress using HPLC to ensure intermediates are formed correctly.
  • Purify the final product via recrystallization in ethanol-water mixtures (1:3 v/v) to remove unreacted starting materials and byproducts.
  • Validate purity using LC-MS (>98%) and elemental analysis .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural confirmation : Use 1^1H/13^{13}C NMR to verify the triazine ring, alanine backbone, and isobutyl ester group. Key peaks include δ 1.2–1.4 ppm (isobutyl CH3_3) and δ 4.2–4.5 ppm (ester OCH2_2) .
  • Purity assessment : HPLC with a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) and UV detection at 254 nm .
  • Crystallography : Single-crystal X-ray diffraction to resolve stereochemical ambiguities, particularly for the triazine-L-alanine linkage .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Antimicrobial testing : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Report MIC values (µg/mL) .
  • Cytotoxicity : Evaluate against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Include normal cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can researchers investigate the mechanistic basis of its anticancer activity?

Methodological Answer:

  • Perform flow cytometry to detect apoptosis markers (Annexin V/PI staining) in treated cancer cells.
  • Validate caspase-3/7 activation using fluorogenic substrates (e.g., Ac-DEVD-AMC).
  • Conduct RNA-seq to identify dysregulated pathways (e.g., oxidative stress, NF-κB signaling) .

Q. What strategies resolve discrepancies in biological activity between this compound and structural analogs?

Methodological Answer:

  • Perform structure-activity relationship (SAR) studies : Compare substituents on the triazine ring (e.g., electron-withdrawing vs. donating groups) and ester chain length.
  • Use molecular docking to assess binding affinity differences to targets like dihydrofolate reductase (DHFR) or topoisomerase II .
  • Validate hypotheses with in vitro enzyme inhibition assays (e.g., DHFR activity measured via NADPH oxidation) .

Q. How can researchers evaluate pharmacokinetic properties in preclinical models?

Methodological Answer:

  • In vitro ADME :
  • Metabolic stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • Plasma protein binding: Use ultrafiltration followed by HPLC quantification .
    • In vivo pharmacokinetics : Administer IV/orally (10 mg/kg) to rodents. Collect plasma samples at 0–24 hr, extract with acetonitrile, and analyze for bioavailability (AUC) and half-life (t1/2t_{1/2}) .

Q. What advanced techniques elucidate its role in polymer synthesis for material science?

Methodological Answer:

  • Copolymerization : React with acrylate monomers (e.g., methyl methacrylate) under radical initiators (AIBN, 70°C). Monitor via GPC for molecular weight distribution.
  • Thermal analysis : Use DSC (TgT_g measurement) and TGA (degradation onset temperature) to assess polymer stability .

Data Contradiction Analysis

Q. How to address conflicting reports on its antioxidant activity?

Methodological Answer:

  • Standardize assay conditions: Use DPPH/ABTS radical scavenging assays with matched pH (7.4) and temperature (25°C).
  • Compare with reference antioxidants (e.g., ascorbic acid) and report IC50_{50} values.
  • Investigate pro-oxidant effects at high concentrations via ROS detection (e.g., DCFH-DA fluorescence) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.